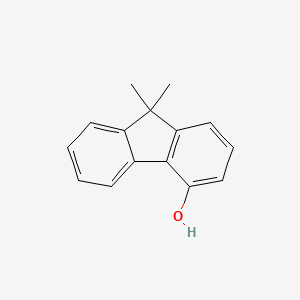
9,9-Dimethyl-9H-fluoren-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-9H-fluoren-4-ol is a chemical compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol. It is a derivative of fluorene, characterized by the presence of a hydroxyl group (-OH) at the 4th position and two methyl groups (-CH3) at the 9th position of the fluorene ring system
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the direct alkylation of fluorene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydroxylation: Another approach is the hydroxylation of 9,9-dimethylfluorene using oxidizing agents such as chromyl chloride (CrO2Cl2) or hydrogen peroxide (H2O2) in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as 9,9-dimethyl-9H-fluoren-4-one.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in 9,9-dimethyl-9H-fluorene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), hydrogen peroxide (H2O2), palladium on carbon (Pd/C).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chloroform (CHCl3) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 9,9-Dimethyl-9H-fluoren-4-one
Reduction: 9,9-Dimethyl-9H-fluorene
Substitution: Brominated or chlorinated derivatives of this compound
Scientific Research Applications
9,9-Dimethyl-9H-fluoren-4-ol has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 9,9-Dimethyl-9H-fluoren-4-ol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant applications, it may scavenge free radicals, preventing oxidative damage to cells.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Interaction with microbial cell membranes.
Antioxidant Activity: Scavenging of free radicals.
Comparison with Similar Compounds
9H-fluoren-9-ol
9,9-dimethyl-9H-fluorene
4-Bromo-9-methyl-9-phenyl-9H-fluorene
Properties
IUPAC Name |
9,9-dimethylfluoren-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVBRUNZAOBPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C31)C(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














